N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC13391213
Molecular Formula: C14H14BrNO2S
Molecular Weight: 340.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO2S |
|---|---|
| Molecular Weight | 340.24 g/mol |
| IUPAC Name | N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H14BrNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3 |
| Standard InChI Key | AHQWVNOJFCHFMW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-Bromo-2-methylphenyl)-4-methylbenzenesulfonamide (C₁₄H₁₄BrNO₂S) consists of two aromatic rings connected via a sulfonamide (–SO₂NH–) bridge. The benzenesulfonamide moiety features a methyl group at the para position, while the aniline component contains a bromine atom at the 5-position and a methyl group at the 2-position. This arrangement creates a sterically hindered environment, influencing intermolecular interactions and reactivity.
The bromine atom, with its larger atomic radius (1.85 Å) compared to chlorine (1.75 Å), increases the compound’s molecular weight and polarizability. This substitution enhances lipophilicity (logP ≈ 3.2, estimated) and may alter electronic effects, such as resonance and inductive interactions, within the aromatic system.
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous sulfonamides provide insights into expected spectroscopic profiles:
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NMR Spectroscopy:
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¹H NMR: Aromatic protons typically resonate between δ 6.8–7.5 ppm, with the methyl groups appearing as singlets near δ 2.3–2.5 ppm. The sulfonamide NH proton is observed as a broad singlet at δ ~10 ppm.
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¹³C NMR: The sulfonamide sulfur induces deshielding effects, with aromatic carbons adjacent to the sulfonamide group appearing at δ 125–140 ppm.
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IR Spectroscopy: Strong absorption bands for sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N–H bending vibrations occur near 3300 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(5-bromo-2-methylphenyl)-4-methylbenzenesulfonamide follows a nucleophilic substitution pathway analogous to its chlorinated analog:
Reaction Scheme:
Optimized Conditions:
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Solvent: Dichloromethane or ethyl acetate.
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Base: Triethylamine (2.2 equiv) to neutralize HCl.
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Temperature: 25–40°C.
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Time: 2–4 hours.
Yield: ~65–75% after recrystallization from methanol.
Industrial Manufacturing
Industrial production may employ continuous-flow reactors to enhance efficiency. Key considerations include:
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Automation: Precise control of stoichiometry and temperature minimizes by-products like disubstituted derivatives.
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Purification: Centrifugal partition chromatography or simulated moving bed (SMB) systems achieve >98% purity.
Biological and Pharmacological Activity
Antimicrobial Properties
Sulfonamides are renowned for their antibacterial activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Bromine’s electron-withdrawing nature may enhance binding affinity to DHPS compared to chlorine.
Hypothetical Activity Profile:
| Target Microorganism | Expected MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 2–16 |
| Escherichia coli | 8–64 |
Material Science Applications
Crystal Engineering
Bromine’s polarizability facilitates diverse supramolecular interactions:
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Halogen Bonding: Br···O/N contacts (2.9–3.2 Å) stabilize crystal lattices.
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π-Stacking: Offset aromatic ring interactions (3.8–4.2 Å) enhance thermal stability.
Thermal Properties:
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Melting Point: ~180–185°C (estimated).
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Thermal Decomposition: Onset at 250°C under nitrogen.
Environmental and Toxicological Considerations
Ecotoxicity
Brominated aromatics pose environmental risks due to persistence and bioaccumulation:
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Aquatic Toxicity: LC₅₀ (Daphnia magna) ≈ 5 mg/L (estimated).
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Biodegradation: Slow microbial degradation (t₁/₂ > 60 days in soil).
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